molecular formula C9H5F3N2O2 B573152 6-Nitro-5-(trifluoromethyl)-1H-indole CAS No. 1236060-61-9

6-Nitro-5-(trifluoromethyl)-1H-indole

Cat. No. B573152
CAS RN: 1236060-61-9
M. Wt: 230.146
InChI Key: OCDTXCCAODLGHT-UHFFFAOYSA-N
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Description

6-Nitro-5-(trifluoromethyl)-1H-indole, also known as NTI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent and selective antagonist of the G protein-coupled receptor, GPR35, which is involved in a variety of physiological processes. In

Scientific Research Applications

6-Nitro-5-(trifluoromethyl)-1H-indole has been extensively studied in scientific research due to its unique properties as a selective antagonist of GPR35. This receptor is involved in a variety of physiological processes, including immune response, inflammation, and pain perception. 6-Nitro-5-(trifluoromethyl)-1H-indole has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, such as Crohn's disease and rheumatoid arthritis.

Mechanism of Action

6-Nitro-5-(trifluoromethyl)-1H-indole acts as a selective antagonist of GPR35 by binding to the receptor and preventing its activation by endogenous ligands. This results in a decrease in downstream signaling pathways that are involved in inflammatory responses. 6-Nitro-5-(trifluoromethyl)-1H-indole has also been shown to have an allosteric effect on the receptor, which enhances its antagonistic activity.
Biochemical and Physiological Effects:
6-Nitro-5-(trifluoromethyl)-1H-indole has been shown to have significant effects on inflammatory processes in the body. In animal studies, 6-Nitro-5-(trifluoromethyl)-1H-indole has been shown to reduce inflammation in the colon and joints, which suggests its potential therapeutic application in the treatment of inflammatory diseases. 6-Nitro-5-(trifluoromethyl)-1H-indole has also been shown to have an analgesic effect, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

The use of 6-Nitro-5-(trifluoromethyl)-1H-indole in laboratory experiments has several advantages, including its selectivity for GPR35 and its ability to modulate inflammatory responses. However, the complex synthesis of 6-Nitro-5-(trifluoromethyl)-1H-indole and its potential toxicity in high doses are limitations to its use in laboratory experiments.

Future Directions

There are several future directions for research on 6-Nitro-5-(trifluoromethyl)-1H-indole. One area of interest is the development of more efficient and cost-effective synthesis methods for 6-Nitro-5-(trifluoromethyl)-1H-indole. Another area of research is the exploration of the potential therapeutic applications of 6-Nitro-5-(trifluoromethyl)-1H-indole in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of 6-Nitro-5-(trifluoromethyl)-1H-indole and its long-term effects on the body.
Conclusion:
In conclusion, 6-Nitro-5-(trifluoromethyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties as a selective antagonist of GPR35. Its potential therapeutic applications in the treatment of inflammatory diseases and its analgesic effects make it a promising area of research. However, the complex synthesis of 6-Nitro-5-(trifluoromethyl)-1H-indole and its potential toxicity in high doses are limitations to its use in laboratory experiments. Further research is needed to explore the potential applications of 6-Nitro-5-(trifluoromethyl)-1H-indole and to investigate its long-term effects on the body.

properties

IUPAC Name

6-nitro-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-5-1-2-13-7(5)4-8(6)14(15)16/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDTXCCAODLGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731509
Record name 6-Nitro-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236060-61-9
Record name 6-Nitro-5-(trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236060-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline (6.0 g, 19.85 mmol) in DMF (30 mL) was added CuI (1.9 g, 9.976 mmol) under an atmosphere of nitrogen. The reaction mixture was heated at 135° C. in a sealed pressure flask overnight. The reaction mixture was then filtered and the filtrate was washed with water, dried over Na2SO4 and concentrated. The crude product was purified by silica gel column chromatography (5 to 20% EtOAc in petroleum as eluant) to obtain 6-nitro-5-(trifluoromethyl)-1H-indole (1.4 g, 31%). 1H NMR (400 MHz, CDCl3): δ 8.83 (br s, 1H), 8.15 (s, 1H), 8.11 (s, 1H), 7.58-7.57 (m, 1H), 6.80-6.79 (m, 1H); 19F NMR (282.4 MHz, CDCl3): δ-57.82; MS (ESI): m/z [M−H]− 229.
Name
5-nitro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
catalyst
Reaction Step One

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